![molecular formula C24H27N7 B5767778 7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5767778.png)

7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

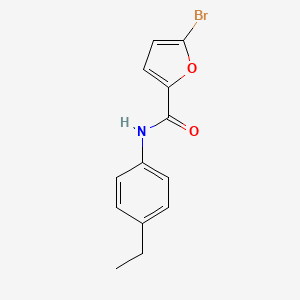

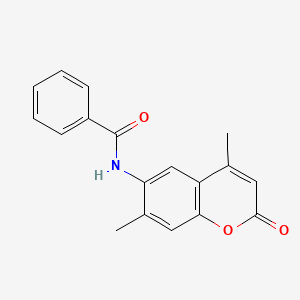

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves several steps, starting from β-enaminones and NH-3-aminopyrazoles, followed by formylation using the Vilsmeyer-Haack reagent to obtain N-heteroaryl aldehydes, which serve as strategic intermediates for further functionalization (Castillo, Portilla, & Tigreros, 2018). Additionally, the synthesis of pyrazolo[1,5-a]pyrimidines and related structures often includes condensation reactions and the use of heterocyclic amines (Abdelriheem, Zaki, & Abdelhamid, 2017).

Molecular Structure Analysis

The crystal and molecular structure analyses of related pyrazolo[1,5-a]pyrimidine derivatives reveal intricate details about their geometric and electronic configurations. For instance, studies have shown how dimethylisothiazolopyridine derivatives exhibit specific conformational characteristics influenced by substituents, providing insights into the molecular structure and tautomeric forms in the crystalline state (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions, including condensation with β-bifunctional reagents to synthesize new aminopyrazolo[1,5-a]pyrimidines, demonstrating the versatility of these compounds in chemical synthesis (Kandeel, Baghos, Mohareb, & Elnagdi, 1983).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as ultraviolet absorption spectra, pK values, and 1H chemical shifts, provide valuable information on their behavior in different environments, aiding in the understanding of their biological activity potential (Wierzchowski, Kuśmierek, Giziewicz, Salvi, & Shugar, 1980).

Chemical Properties Analysis

The chemical properties of pyrazolo[1,5-a]pyrimidines, including reactivity and potential as precursors for new tricyclic series, highlight their significance in medicinal chemistry. Studies on their binding affinity for specific receptors further underscore their importance in drug discovery and development (Bruni, Costanzo, Selleri, Guerrini, Giusti, Martini, & Lucacchini, 1993).

Orientations Futures

Propriétés

IUPAC Name |

7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N7/c1-16-14-17(2)27-24(26-16)30-12-10-29(11-13-30)21-15-18(3)25-23-22(19(4)28-31(21)23)20-8-6-5-7-9-20/h5-9,14-15H,10-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBCBPMCTVOZGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC(=NC4=C(C(=NN34)C)C5=CC=CC=C5)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-fluorobenzyl)thio]pyrimidine](/img/structure/B5767737.png)

![2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazole](/img/structure/B5767786.png)

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5767787.png)